N-(3,4-dimethoxyphenethyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide
Description
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-pyridin-2-ylbenzimidazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c1-30-21-11-10-17(15-22(21)31-2)12-14-26-23(29)16-28-20-9-4-3-7-18(20)27-24(28)19-8-5-6-13-25-19/h3-11,13,15H,12,14,16H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVNXKRTFTXIRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN2C3=CC=CC=C3N=C2C4=CC=CC=N4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenethyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide, a compound with the CAS number 868969-00-0, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 450.5 g/mol. The structure consists of a benzimidazole core linked to a pyridine ring and a dimethoxyphenethyl moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H22N6O3 |
| Molecular Weight | 450.5 g/mol |
| CAS Number | 868969-00-0 |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related benzimidazole derivatives have demonstrated their effectiveness against Escherichia coli by inhibiting DNA topoisomerase I, suggesting that this compound may also share similar mechanisms .
The proposed mechanism of action for this compound involves interaction with specific molecular targets such as enzymes and receptors. The benzimidazole portion is known for its ability to bind to DNA and inhibit topoisomerases, which are crucial for DNA replication and transcription. This mechanism could lead to selective toxicity against bacterial cells while sparing mammalian cells .
Case Studies and Research Findings
- Inhibition of Bacterial Growth : In vitro studies have shown that related compounds can inhibit bacterial growth at low concentrations without affecting human cell viability. This selectivity is critical for developing antibiotics that minimize side effects on human cells .
- Cytotoxicity Evaluation : A study evaluating the cytotoxic effects of similar compounds reported non-toxic profiles at therapeutic doses, indicating a favorable safety margin for potential clinical applications .
- Pharmacokinetics : Understanding the pharmacokinetic properties of this compound is essential for predicting its behavior in biological systems. Compounds in this class often undergo metabolic transformations that can affect their efficacy and safety profile.
Comparison with Similar Compounds
Substitution Patterns on the Benzimidazole Core
- Pyridinyl vs. Thiazole/Triazole Substituents: Compounds such as 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(2-phenyl-1,3-thiazol-5-yl)acetamide (9a) replace the pyridinyl group with thiazole-triazole systems. These substitutions alter electronic properties and binding affinities. For example, triazole-thiazole hybrids (e.g., 9a–e) exhibit enhanced π-π stacking in enzyme active sites, as evidenced by molecular docking studies .
- Ethylthio vs.
Acetamide Linker Modifications
Arylhydrazones vs. Simple Acetamides :
Compounds such as 2-(1H-benzo[d]imidazol-1-yl)-N′-(3,4-dihydroxybenzylidene)acetohydrazide (5) replace the acetamide’s phenethyl group with arylhydrazones. This modification increases hydrogen-bonding capacity, critical for anti-Parkinsonian activity in SH-SY5Y neuroblastoma models .Triazole-Acetamide Hybrids :
N-(1H-benzo[d]imidazol-2-yl)-2-(4-(4-nitrophenyl)-1H-1,2,3-triazol-1-yl)acetamide (6p) incorporates a nitrophenyl-triazole moiety, achieving 68.23% quorum sensing inhibition at 250 mM, suggesting nitro groups enhance bacterial signaling disruption .
Antioxidant Potential
- The target compound’s benzimidazole-pyridinyl core aligns with 1-(1H-benzo[d]imidazol-1-yl)-2-((substituted-1,3,4-oxadiazol-2-yl)thio)ethanone (Scheme 22c), which showed DPPH radical scavenging activity comparable to ascorbic acid (positive control). However, the dimethoxyphenethyl group’s electron-donating effects may reduce oxidative stress more effectively than oxadiazole-thioether analogues .
Enzyme Inhibition
- α-Glucosidase Inhibition : Ethylthio-benzimidazole derivatives (e.g., 228 ) outperform the target compound in α-glucosidase inhibition (IC₅₀ = 6.10 μM vs. acarbose’s 378.2 μM). The dimethoxyphenethyl group’s bulkiness may hinder active-site access compared to smaller ethylthio substituents .
- Quorum Sensing Inhibition : Triazole-acetamide hybrids like 6p (68.23% inhibition) demonstrate that nitroaryl groups are superior to dimethoxyphenethyl in disrupting bacterial communication .
Anticancer and Neuroprotective Activity
- Anti-Parkinsonian Arylhydrazones : Compounds with dihydroxybenzylidene groups (e.g., 5 ) show 67% yield and cell viability modulation in SH-SY5Y models, suggesting that polar substituents enhance neuroprotection compared to lipophilic dimethoxy groups .
Data Tables: Key Comparative Metrics
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
